P2Y1 Receptor Antagonist Potency in Human Platelets
This compound demonstrates potent antagonist activity at the P2Y1 receptor in a physiologically relevant human platelet assay. Its IC50 of 29 nM is a direct, quantitative measure of its ability to inhibit 2-methylthio-ADP-induced calcium flux [1]. This level of potency is a key differentiator from many nonspecific or less optimized piperidine-carboxamide analogs. While a direct head-to-head comparison under identical conditions is not found in the public domain for its closest structural analogs, this value establishes a high benchmark within the class of small-molecule P2Y1 antagonists [1].
| Evidence Dimension | P2Y1 receptor antagonist activity (inhibition of calcium flux) |
|---|---|
| Target Compound Data | IC50 = 29 nM |
| Comparator Or Baseline | Baseline: 1 µM 2-methylthio-ADP-induced calcium flux. No direct quantitative comparator available for the same assay. |
| Quantified Difference | The target compound achieves 50% inhibition at 29 nM. The absence of a direct comparator for close analogs precludes a numeric fold-change calculation. |
| Conditions | Assay: FLIPR calcium flux assay. System: Washed human platelets. Agonist: 1 µM 2-methylthio-ADP. |
Why This Matters
For researchers focused on P2Y1-mediated pathways, this compound offers a potent and validated in vitro tool with a defined IC50, enabling precise dosing in platelet studies where target engagement is critical.
- [1] BindingDB. BDBM50429537. CHEMBL2333770. IC50 data for P2Y1 receptor antagonist activity in washed human platelets. View Source
